molecular formula C30H30N2O7 B054916 Colabomycin A CAS No. 117778-57-1

Colabomycin A

Cat. No.: B054916
CAS No.: 117778-57-1
M. Wt: 530.6 g/mol
InChI Key: AVDIDFMWHMQFHM-ZNVBZEEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic routes and reaction conditions for Nebivolol hydrochloride are not explicitly mentioned in the available sources.
    • it is industrially produced, and the specific production methods may vary depending on the manufacturer.
  • Chemical Reactions Analysis

    • Nebivolol hydrochloride likely undergoes various chemical reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions are not specified in the available data.
    • The major products formed from these reactions would require further investigation.
  • Mechanism of Action

    • Nebivolol’s mechanism involves beta receptor blockade (specifically beta(1)-receptors).
    • It also directly dilates blood vessels (vasodilation) and may impact oxidative stress pathways.
  • Comparison with Similar Compounds

    • Unfortunately, the available data does not provide a direct comparison with similar compounds.
    • Further research would be needed to identify other related compounds.

    Properties

    CAS No.

    117778-57-1

    Molecular Formula

    C30H30N2O7

    Molecular Weight

    530.6 g/mol

    IUPAC Name

    (2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide

    InChI

    InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1

    InChI Key

    AVDIDFMWHMQFHM-ZNVBZEEFSA-N

    Isomeric SMILES

    C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

    SMILES

    CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

    Canonical SMILES

    CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

    Synonyms

    colabomycin A

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Colabomycin A
    Reactant of Route 2
    Colabomycin A
    Reactant of Route 3
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    Reactant of Route 4
    Colabomycin A
    Reactant of Route 5
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    Reactant of Route 6
    Colabomycin A

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